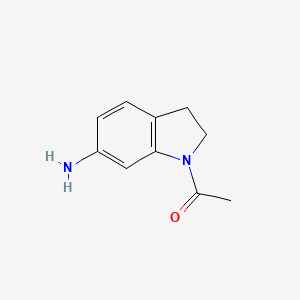

1-Acetyl-6-aminoindoline

Beschreibung

Overview of the Indoline (B122111) Scaffold in Chemical Science

The indoline scaffold, a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in chemical science. It is the saturated analog of indole (B1671886), and this structural feature imparts distinct chemical properties that are leveraged in various scientific domains.

The indoline nucleus and its closely related indole core are integral to a vast number of natural products, particularly alkaloids isolated from plants, fungi, and marine organisms. nih.gov These compounds exhibit a remarkable diversity of biological activities. nih.govmdpi.com For instance, the dimeric indole-dihydroindole alkaloids vincristine (B1662923) and vinblastine, isolated from the Madagascar periwinkle (Catharanthus roseus), are potent antimitotic agents used in cancer chemotherapy. nih.govneu.edu.truomustansiriyah.edu.iq Reserpine, from the roots of Rauvolfia serpentina, is a well-known antihypertensive and antipsychotic agent, while ajmaline (B190527) exhibits anti-arrhythmic properties. nih.govneu.edu.truomustansiriyah.edu.iq The prevalence of this scaffold in nature underscores its evolutionary selection as a framework for biologically relevant molecular interactions. nih.gov

Table 1: Examples of Bioactive Molecules Featuring the Indole/Indoline Scaffold This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Scaffold Type | Source | Noted Bioactivity |

|---|---|---|---|

| Vincristine | Indole-Dihydroindole | Catharanthus roseus | Antitumor, Antimitotic nih.govneu.edu.tr |

| Vinblastine | Indole-Dihydroindole | Catharanthus roseus | Antitumor, Antimitotic nih.govneu.edu.tr |

| Reserpine | Indole Alkaloid | Rauvolfia serpentina | Antihypertensive, Antipsychotic nih.govuomustansiriyah.edu.iq |

| Ajmaline | Indoline Alkaloid | Rauvolfia serpentina | Anti-arrhythmic mdpi.comneu.edu.tr |

| Physostigmine | Indoline Alkaloid | Physostigma venenosum | Cholinesterase Inhibitor nih.govmdpi.com |

| Mitragynine | Indole Alkaloid | Mitragyna speciosa | Analgesic, Antidepressant mdpi.com |

In medicinal chemistry, the indoline structure is recognized as a "privileged scaffold." nih.gov This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery. mdpi.com The versatility of the indoline nucleus allows for the synthesis of large libraries of compounds with diverse pharmacological profiles. mdpi.com Over 40 drugs approved by the U.S. Food and Drug Administration (FDA) contain an indole moiety, highlighting its therapeutic importance. rsc.orgnih.gov The scaffold's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows it to effectively interact with the binding sites of proteins like G-protein coupled receptors (GPCRs) and enzymes. nih.gov

Positioning of 1-Acetyl-6-aminoindoline within Indoline Chemistry

This compound (CAS No. 62368-29-0) is a synthetically important derivative of the indoline scaffold. Its structure is characterized by two key functional groups that dictate its chemical utility. The acetyl group at the N-1 position serves as a protecting group, rendering the indoline nitrogen less nucleophilic and preventing unwanted side reactions during subsequent synthetic transformations. The amino group at the C-6 position provides a reactive handle, a key site for introducing further molecular complexity through various chemical reactions.

This strategic placement of functional groups makes this compound a valuable building block or intermediate in multi-step organic synthesis. It is primarily utilized as a reactant for the preparation of more complex molecules designed to interact with specific biological targets. Its utility is demonstrated in the synthesis of compounds aimed at treating a range of conditions, positioning it as a key precursor in several drug discovery programs.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62368-29-0 | uni.lu |

| Molecular Formula | C₁₀H₁₂N₂O | uni.lu |

| Molecular Weight | 176.22 g/mol | uni.lu |

| Synonym | 1-(6-Amino-2,3-dihydro-indol-1-yl)ethanone | uni.lu |

| InChIKey | LOZKZWIQDVEDCQ-UHFFFAOYSA-N | uni.lu |

Historical Context and Early Studies of this compound

While a definitive publication detailing the first synthesis of this compound is not readily apparent, its development is intrinsically linked to the broader evolution of synthetic methods for creating substituted indoles and indolines. Early methods like the Fischer indole synthesis, a robust reaction for creating indoles from phenylhydrazines and carbonyl compounds, laid the groundwork for accessing the core scaffold. google.com

The synthesis of specifically substituted indolines like this compound involves a more complex, multi-step sequence. A patent for a related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, outlines a representative synthetic pathway that includes: 1) Fischer indole synthesis, 2) reduction of the resulting indole to an indoline, 3) nitration of the benzene ring, 4) acylation of the indoline nitrogen, and 5) reduction of the nitro group to an amine. google.com This sequence highlights the chemical strategies required to install the requisite functional groups onto the indoline core. Early academic interest in the fundamental properties of related compounds is evidenced by a 1988 study on the basicity of 5- and 6-aminoindoles. acs.org The development of palladium-catalyzed reactions, such as the Heck cyclization, also provided alternative routes to indoline derivatives, though the expense of such methods spurred the need for more efficient processes. google.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is defined by its application as a key intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature allows it to serve as a scaffold for creating compounds that target a variety of receptors and enzymes.

Key areas of research involving this compound include:

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: TRPV1 is a receptor involved in pain perception, and its antagonists are being investigated as next-generation analgesics. nih.govnih.gov this compound is used as a starting material for the synthesis of molecules that block this receptor. nih.gov

HIV-1 gp120 Inhibitors: The HIV-1 envelope glycoprotein (B1211001) gp120 is essential for the virus to enter and infect human cells by binding to the CD4 receptor. nih.govnih.gov Small molecules that inhibit this interaction are a focus of anti-HIV drug development. This compound serves as a precursor for such inhibitors. nih.gov

Serotonin (B10506) 5-HT2C/2B Receptor Antagonists: The 5-HT2C receptor is implicated in the regulation of mood, appetite, and other central nervous system functions. Antagonists of this receptor have shown potential as anxiolytic and antidepressant agents. drugbank.comnih.gov this compound is a reactant in the preparation of these antagonists.

Antiproliferative Agents: The indoline scaffold is present in many compounds with anticancer activity. The amino group at the C-6 position of this compound provides a convenient point for elaboration to create novel derivatives for screening as potential antiproliferative drugs.

Future research will likely continue to exploit the synthetic versatility of this compound. As new biological targets are identified, this compound will remain a valuable starting point for the rapid synthesis of focused compound libraries. Further work may also focus on developing more efficient and sustainable synthetic routes to this compound itself, enhancing its accessibility for broader research applications.

Table 3: Research Applications of this compound as a Synthetic Intermediate

| Target Class | Therapeutic Goal | Role of this compound |

|---|---|---|

| TRPV1 Antagonists | Development of novel pain therapeutics nih.gov | Precursor for molecules designed to block the TRPV1 channel. |

| HIV-1 gp120 Inhibitors | Prevention of viral entry into host cells nih.gov | Building block for small molecules that inhibit the gp120-CD4 interaction. |

| 5-HT2C/2B Receptor Antagonists | Treatment of anxiety and other CNS disorders nih.gov | Reactant used to synthesize compounds that block serotonin receptors. |

| Antiproliferative Agents | Discovery of new anticancer drugs | Scaffold for creating diverse derivatives for biological screening. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-amino-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZKZWIQDVEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293172 | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-29-0 | |

| Record name | 62368-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes to 1 Acetyl 6 Aminoindoline

Classical and Established Synthesis Procedures

Traditional synthetic approaches to 1-Acetyl-6-aminoindoline typically rely on the construction and functionalization of the indoline (B122111) core through a sequence of well-established reactions. A key intermediate in these routes is often a nitro-substituted indoline derivative.

A common and reliable method for preparing this compound involves the use of 6-nitroindoline (B33760) as a starting point. The synthesis first requires the protection of the indoline nitrogen via acetylation, followed by the chemical reduction of the nitro group to the desired amine.

The final and crucial step in this classical sequence is the reduction of the nitro group of 1-Acetyl-6-nitroindoline. This transformation is typically achieved through catalytic hydrogenation. ontosight.ai The process involves reacting 1-Acetyl-6-nitroindoline with hydrogen gas in the presence of a transition metal catalyst. ontosight.ai Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out in a suitable solvent, such as an alcohol or ethyl acetate (B1210297), until the nitro group is fully converted to the primary amine, yielding this compound.

The precursor, 1-Acetyl-6-nitroindoline, is itself synthesized through a multi-step sequence. A representative synthesis starts from simpler, commercially available materials and involves the sequential construction and functionalization of the indoline ring system. One such patented method involves the following key steps:

Hydrazone Formation: Reaction of appropriate starting materials to form a hydrazone.

Fischer Indole (B1671886) Synthesis: Cyclization of the hydrazone in the presence of a Fischer catalyst to generate a 3H-indole intermediate.

Reduction to Indoline: Reduction of the 3H-indole to the corresponding 2,3-dihydro-indole (indoline).

Nitration: Regioselective nitration of the indoline ring, typically at the 6-position, using a nitrating agent like nitric acid in sulfuric acid.

Acetylation: Protection of the indoline nitrogen via acylation with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to form 1-Acetyl-6-nitroindoline. ontosight.ai

Nitro Group Reduction: The final conversion of the nitro group to the amine via catalytic hydrogenation as previously described.

This sequence provides a reliable, albeit lengthy, pathway to the target molecule.

Table 1: Overview of a Multi-Step Synthesis for this compound

| Step | Reaction Type | Reactant(s) | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Hydrazone Formation | Phenylhydrazine derivative, Aldehyde/Ketone | - | Hydrazone |

| 2 | Cyclization | Hydrazone | Fischer Catalyst (e.g., H₂SO₄, ZnCl₂) | 3H-Indole derivative |

| 3 | Reduction | 3H-Indole derivative | Reducing agent (e.g., NaBH₄) | Indoline derivative |

| 4 | Nitration | Indoline derivative | HNO₃, H₂SO₄ | 6-Nitroindoline |

| 5 | Acetylation | 6-Nitroindoline | Acetyl chloride or Acetic Anhydride | 1-Acetyl-6-nitroindoline |

Synthesis from 6-Nitroindoline Precursors

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis seeks to improve efficiency by employing catalytic reactions that can form complex structures in fewer steps and with greater atom economy. For the synthesis of heterocyclic compounds like indolines, transition-metal catalysis has become a powerful tool.

Palladium-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds. In principle, a palladium-catalyzed intramolecular N-arylation (a variant of the Buchwald-Hartwig amination) could be a viable strategy for constructing the indoline ring system. This approach would typically involve a suitably substituted N-acyl-2-haloaniline derivative, which upon treatment with a palladium catalyst, a suitable ligand, and a base, would undergo cyclization to form the indoline ring. While this is a powerful method for synthesizing nitrogen-containing heterocycles, specific examples detailing the synthesis of this compound using this strategy were not prominent in the surveyed literature. uniroma1.itnih.gov The general approach, however, remains a theoretically significant pathway for accessing such scaffolds. uniroma1.it

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as a sophisticated method for the synthesis of various heterocyclic systems. pku.edu.cn These reactions can create carbon-carbon or carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. A hypothetical route to an indoline scaffold could involve the rhodium-catalyzed intramolecular cyclization of an appropriate acyclic precursor. pku.edu.cnnih.gov For instance, the annulation of an alkene onto an N-substituted aniline (B41778) derivative via directed C-H activation is a known strategy for building indole or indoline cores. Despite the significant advances in Rh(III)-catalysis for constructing N-heterocycles, a specific protocol for the synthesis of this compound via this method is not explicitly detailed in the reviewed literature. pku.edu.cnnih.gov

Rhodium(III)-Catalyzed Cyclization Reactions

Utilizing 2-Acetyl-1-arylhydrazines with Diazo Compounds

A novel and direct approach for the synthesis of the core indole structure involves the Rhodium(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds. nih.gov This method proceeds via an intermolecular annulation involving a sequence of C-H activation, cyclization, and condensation steps. nih.gov A key advantage of this reaction is its ability to proceed efficiently in water, eliminating the need for external oxidants and accommodating a wide range of substituents. nih.gov While this specific method directly yields 1-aminoindole (B1208307) derivatives, subsequent reduction of the indole double bond would be necessary to produce the corresponding indoline structure.

C-H Activation/Annulation Processes

Modern synthetic chemistry has increasingly focused on C-H activation as a powerful tool for molecule construction. The aforementioned Rh(III)-catalyzed reaction is a prime example of such a process, where a typically unreactive C-H bond on an aromatic ring is selectively functionalized to form the heterocyclic ring. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as halogenated arenes, which are often required in traditional cross-coupling reactions. Other transition metals have also been employed in C-H activation/annulation reactions to build indane and indoline frameworks. For instance, scandium catalysts have been used for the enantioselective [3+2] annulation of aldimines with alkenes through an ortho-C(sp2)-H activation to construct chiral 1-aminoindanes, a structurally related class of compounds. nih.gov These methods represent a highly atom-efficient route to the core structure. nih.gov

Copper(I)-Catalyzed Intramolecular Amination

Copper-catalyzed reactions offer a cost-effective and efficient alternative to those using precious metals like palladium or rhodium for the formation of C-N bonds. The synthesis of indolines can be achieved through the intramolecular amination of an aromatic C-H bond. nih.govacs.org In this approach, a suitable precursor, such as an N-substituted 2-ethylaniline (B167055) derivative containing a leaving group, undergoes cyclization mediated by a copper catalyst. nih.gov For instance, a Cu(OAc)₂-mediated intramolecular aromatic C-H amination, assisted by a picolinamide (B142947) directing group, can produce indolines in good yields without the need for noble metals. nih.gov In some cases, the reaction can be made catalytic in copper by using an oxidant like MnO₂. nih.gov This methodology is robust and can tolerate various functional groups, providing an effective pathway to diverse indoline structures. nih.govacs.org

Derivatization and Functionalization of this compound

The 6-amino group of this compound is a primary nucleophilic site, making it an ideal handle for introducing a wide array of functional groups and building molecular complexity.

Reactions at the Amino Group (C6)

The primary amine at the C6 position readily participates in reactions with various electrophiles, allowing for the straightforward synthesis of a diverse library of derivatives.

The reaction of the 6-amino group with acyl chlorides or sulfonyl chlorides is a fundamental and widely used transformation. youtube.comlibretexts.org In this nucleophilic acyl substitution, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride, leading to the formation of a stable amide or sulfonamide linkage, respectively, after the elimination of hydrogen chloride. youtube.com Alternatively, carboxylic acids can be coupled directly with the amine using a variety of coupling agents. This reaction is crucial in medicinal chemistry for creating bioisosteres of amides, as sulfonamides often exhibit improved metabolic stability and different binding properties. nih.gov

Table 1: Derivatization of this compound

| Reagent Type | General Structure | Product Type |

|---|---|---|

| Acyl Chloride | R-COCl | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

Triazine derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (also known as cyanuric chloride), are highly reactive electrophiles used as linkers and core scaffolds. wikipedia.orgrsc.org The chlorine atoms on cyanuric chloride can be sequentially displaced by nucleophiles. wikipedia.org The 6-amino group of this compound can react as a nucleophile to displace one of the chlorine atoms on the triazine ring. nih.gov By controlling the stoichiometry and reaction conditions, it is possible to achieve mono-, di-, or tri-substituted triazines, effectively linking the indoline moiety to other chemical entities or building larger, more complex molecular architectures. This reactivity is widely exploited in the synthesis of pesticides, dyes, and pharmaceutical agents. wikipedia.org

Reactions at the N-Acetyl Group (N1)

The N-acetyl group of this compound is a key functional handle that can undergo several important chemical transformations. Acetylation is a fundamental reaction used to protect amine functional groups. mdpi.com The reactivity of this amide linkage allows for its modification or removal under specific conditions.

Deacetylation: The acetyl group can be removed from the indoline nitrogen through hydrolysis. Treatment with a strong base, such as sodium hydroxide, can effectively cleave the amide bond, yielding the corresponding deacetylated indoline. researchgate.net This reaction is a standard method for deprotection in organic synthesis.

Transamidation: The N-acetyl group can participate in transamidation reactions, where the acetyl moiety is transferred to another amine. frontiersin.orgfrontiersin.org Studies on similar N-acetylated compounds have shown that various amines, including aliphatic, cyclic, and aromatic amines, can serve as acetyl group acceptors. frontiersin.org The efficiency of this reaction is influenced by the nucleophilicity of the incoming amine, with aliphatic amines often reacting readily, sometimes even without a catalyst. frontiersin.org Reaction temperature is also a critical parameter for this transformation. frontiersin.org This process allows for the selective conversion of the N-acetyl functionality into other amide derivatives.

Table 2: Summary of Reactions at the N-Acetyl Group

| Reaction Type | Description | Reagents/Conditions |

|---|---|---|

| Deacetylation | Removal of the N-acetyl group to regenerate the free amine. | Strong base (e.g., Sodium Hydroxide). researchgate.net |

| Transamidation | Transfer of the acetyl group to a different amine. | Various amines (aliphatic, cyclic, aromatic); may require a catalyst and controlled temperature. frontiersin.orgfrontiersin.org |

Modifications of the Indoline Ring System

The indoline scaffold of this compound can be chemically modified to introduce new substituents and functionalities. Reactions can target either the heterocyclic portion or the aromatic ring of the system.

One significant modification involves nucleophilic substitution reactions on a functionalized indoline ring. For instance, research on the related compound 1-acetyl-2-chloro-3-iminoindoline demonstrates that a chlorine atom at the C2 position is highly susceptible to substitution. researchgate.net This position can be readily attacked by nucleophiles such as secondary amines or thiophenol, leading to the formation of 2-substituted indoline derivatives. researchgate.net This highlights a pathway for introducing diverse substituents at the C2 position, provided a suitable leaving group is present.

Furthermore, the benzene (B151609) portion of the indoline ring can undergo electrophilic substitution reactions. The directing effects of the substituents already present on the ring—the N-acetyl group and the C6-amino group—govern the position of substitution. The N-acetyl group is generally an ortho-, para-directing activator, while the C6-amino group is a very strong ortho-, para-directing activator. These combined effects would strongly favor the substitution of incoming electrophiles at the C5 and C7 positions, which are ortho and para to the C6-amino group and meta to the N-acetyl group's influence on the aromatic ring.

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 6 Aminoindoline

Reaction Pathways and Intermediates

The reactivity of 1-Acetyl-6-aminoindoline is largely dictated by the interplay between the acetylated nitrogen of the indoline (B122111) ring and the amino group on the benzene (B151609) ring. These functional groups allow for a variety of chemical transformations, enabling its use as a building block for more complex molecules.

Role as a Reactant in the Synthesis of Anilines, Phenols, and Heterocycles

This compound serves as a key starting material in the synthesis of a range of anilines, phenols, and various heterocyclic structures. The presence of the primary amino group allows for its elaboration into more complex aniline (B41778) derivatives.

Synthesis of Substituted Anilines: The amino group of this compound can undergo N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, to form substituted anilines. wikipedia.orgwikipedia.orgyoutube.com In these reactions, the indoline derivative is coupled with aryl halides or triflates in the presence of a metal catalyst, typically palladium or copper. organic-chemistry.orgorganic-chemistry.orgrsc.org For instance, reacting this compound with an aryl iodide in a copper-catalyzed system can yield an N-aryl-1-acetyl-6-aminoindoline derivative. rsc.org These methods are fundamental in medicinal chemistry and materials science for creating complex amines from simpler precursors.

Synthesis of Phenols: While direct conversion of the amino group to a hydroxyl group on this compound is not a commonly cited reaction, analogous transformations in aromatic systems suggest potential pathways. The Sandmeyer reaction, for example, could theoretically be employed by first converting the amino group to a diazonium salt, which can then be displaced by a hydroxyl group. However, the conditions for such a transformation would need to be carefully optimized to avoid side reactions involving the indoline ring or the acetyl group.

Synthesis of Heterocycles: The indoline core of this compound is itself a heterocycle, and its functional groups provide handles for the construction of more complex fused heterocyclic systems. For instance, the amino group can be a key component in annulation reactions that build an additional ring onto the indoline framework. Named reactions such as the Bischler-Möhlau indole (B1671886) synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, provide a precedent for the reactivity of aniline-type compounds in heterocycle synthesis. wikipedia.orgresearchgate.netchemeurope.comrsc.orgresearchgate.net

| Reaction Type | Reactants | Product Type | Potential Reaction Name |

| N-Arylation | This compound, Aryl Halide | Substituted Aniline | Buchwald-Hartwig Amination, Ullmann Condensation |

| Diazotization-Hydrolysis | This compound, NaNO₂, H₂SO₄; H₂O | Phenol Derivative | Sandmeyer-type Reaction |

| Heterocycle Formation | This compound, α-Halo Ketone | Fused Heterocycle | Bischler-Möhlau type Synthesis |

Participation in Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The structure of this compound allows for its potential participation in such transformations.

Annulation Reactions: The Pictet-Spengler reaction is a notable annulation that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnih.govyoutube.comnih.govyoutube.com While this compound is not a direct substrate for this reaction, a derivative where the acetyl group is reduced could potentially undergo a Pictet-Spengler type cyclization. The electron-rich nature of the indoline ring would facilitate the electrophilic aromatic substitution step of the cyclization.

Cycloaddition Reactions: The indoline nucleus contains a benzene ring which can, in principle, act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netacs.org Such reactions involving indole derivatives have been reported to yield fused ring systems. The C2-C3 double bond in the parent indole is often involved in these reactions; in the case of indoline, the aromatic ring would be the reacting partner. However, the aromaticity of the benzene ring presents a significant energy barrier to such reactions, and they typically require harsh conditions or specific activation of the substrate.

Nucleophilic Substitution Reactions

The nucleophilicity of the 6-amino group and the electrophilicity of the acetyl carbonyl group are central to the reactivity of this compound in nucleophilic substitution reactions. weebly.comchemguide.co.uk

Amino Group as a Nucleophile: The primary amino group at the 6-position is a potent nucleophile and can readily react with various electrophiles. This includes alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. These reactions provide a straightforward route to N-substituted derivatives of this compound.

Acetyl Group in Nucleophilic Acyl Substitution: The acetyl group attached to the indoline nitrogen is part of an amide functional group. Amides can undergo nucleophilic acyl substitution, although they are generally less reactive than other carboxylic acid derivatives like esters or acid chlorides. libretexts.orgmasterorganicchemistry.com Under acidic or basic conditions, the acetyl group can be hydrolyzed to yield 6-aminoindoline. This deacetylation is a key step if further reactions on the indoline nitrogen are desired.

| Reaction | Reactant | Product | Description |

| N-Alkylation | Alkyl Halide | N-Alkyl-1-acetyl-6-aminoindoline | The 6-amino group acts as a nucleophile, displacing the halide. |

| N-Acylation | Acyl Chloride | N-Acyl-1-acetyl-6-aminoindoline | The 6-amino group attacks the electrophilic carbonyl of the acyl chloride. |

| Deacetylation (Hydrolysis) | H₂O (acid or base catalyzed) | 6-Aminoindoline | Nucleophilic attack of water on the acetyl carbonyl, leading to the removal of the acetyl group. |

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are not extensively reported, general principles of physical organic chemistry can be applied to elucidate its reaction pathways.

In-situ Spectroscopy in Mechanistic Elucidation

In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for studying reaction mechanisms by allowing for the direct observation of reaction intermediates.

For reactions involving this compound, in-situ NMR could be used to monitor the progress of a reaction in real-time. For example, in a hypothetical Pictet-Spengler type reaction of a derivative, the formation of the key iminium ion intermediate could be detected by characteristic shifts in the ¹H and ¹³C NMR spectra. Similarly, in-situ IR spectroscopy could be used to track changes in vibrational frequencies associated with key functional groups, such as the disappearance of the N-H stretch of the amino group and the appearance of a C=N stretch of an imine intermediate. These techniques provide invaluable data for constructing a detailed mechanistic picture.

Kinetic Studies and Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on the reaction order, rate constants, and the effect of reaction parameters on the reaction rate. youtube.com

Identification of Key Intermediates

The chemical reactivity of this compound is prominently featured in carbon-nitrogen (C-N) bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions. Mechanistic investigations, primarily drawing from the well-established Buchwald-Hartwig amination, have elucidated the likely key intermediates involved in the transformation of this compound with aryl halides. While direct mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the general catalytic cycle of the Buchwald-Hartwig amination provides a robust framework for identifying the transient species that govern its reactivity.

The reaction is understood to proceed through a catalytic cycle involving several key palladium-based intermediates. The cycle is initiated by the reaction of a palladium(0) complex with an aryl halide. The primary amine of this compound then coordinates to the resulting palladium(II) complex, leading to the formation of the desired C-N bond through reductive elimination.

Key proposed intermediates in the palladium-catalyzed amination of this compound with an aryl halide (Ar-X) are outlined below:

| Intermediate | Description | Role in Catalytic Cycle |

| Pd(0)Ln | A catalytically active palladium(0) species, where L represents a phosphine (B1218219) ligand. | The starting point of the catalytic cycle. |

| Ar-Pd(II)(L)n-X | An oxidative addition complex formed from the reaction of the Pd(0) species with the aryl halide. | This step activates the aryl halide for subsequent reaction with the amine. |

| [Ar-Pd(II)(L)n(this compound)]+X- | A palladium(II) amido complex formed by the coordination of this compound to the oxidative addition complex. | This brings the two coupling partners together on the palladium center. |

| Ar-Pd(II)(L)n(1-Acetyl-6-indolinamide) | A deprotonated amido complex, formed after the loss of a proton from the coordinated amine, typically facilitated by a base. | This is the direct precursor to the final product. |

The final step of the catalytic cycle is the reductive elimination from the amido complex, which forms the C-N bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Unproductive side reactions can sometimes compete with the main pathway, such as the formation of biaryl byproducts. The selection of appropriate phosphine ligands is crucial in minimizing these side reactions and promoting the efficient formation of the desired product.

Computational Chemistry and Theoretical Studies on 1 Acetyl 6 Aminoindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a robust balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netacs.org It is used to calculate the ground-state energy of a molecule based on its electron density, which in turn allows for the prediction of a wide array of chemical properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a molecule like 1-acetyl-6-aminoindoline, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. The B3LYP functional combined with a basis set such as 6-311+G** is a common level of theory for such optimizations, providing reliable results for organic molecules. researchgate.netnih.gov

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, identifying the locations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller gap generally implies higher reactivity.

In a study on indole (B1671886) isomers, DFT calculations at the B3LYP/6-311+G** level were used to determine their stability and electronic properties, providing insights that are transferable to substituted indolines. researchgate.net

Table 1: Illustrative Electronic Properties of Indole Isomers Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indole | -5.24 | -0.27 | 4.97 |

| Isoindole | -5.47 | -1.17 | 4.30 |

| Indolizine | -5.55 | -1.25 | 4.30 |

Data sourced for illustrative purposes from studies on related scaffolds. researchgate.net

Prediction of Reactivity Parameters

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters, based on Koopmans' theorem, provide a theoretical basis for understanding a molecule's interactions. tandfonline.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the propensity to accept electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters are crucial for predicting how this compound might behave in different chemical environments and for designing reactions. For example, a study on benzimidazole-thiadiazole derivatives used these DFT-derived parameters to correlate electronic structure with antimicrobial activity. acs.org

Mechanistic Elucidation via Transition State Analysis

DFT is an invaluable tool for mapping out reaction pathways and understanding complex chemical mechanisms. By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for a proposed reaction can be constructed.

For example, in a study on the cycloaddition reactions of indoles, DFT calculations were used to rationalize why different products were formed under the same catalytic conditions. polimi.it The calculations revealed the energy barriers for competing pathways, showing how subtle changes in the substrate's substituents could favor one reaction mechanism over another. polimi.it A similar approach for this compound could elucidate the mechanisms of its synthesis or subsequent reactions, such as electrophilic aromatic substitution, by identifying the lowest-energy transition states. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding a single minimum-energy structure, many molecules, including this compound, are flexible and can exist in multiple conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. researchgate.netacs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. rsc.orgnih.govresearchgate.net

For this compound, an MD simulation would reveal the accessible rotational states around its single bonds, such as the bond connecting the acetyl group to the indoline (B122111) nitrogen. This would help identify the most populated conformations in solution at a given temperature. Such simulations are critical in drug design, where the bioactive conformation of a molecule that binds to a biological target may not be its lowest-energy state in isolation. nih.govnih.gov Studies on indoline-based compounds targeting DNA gyrase have used MD simulations to confirm the stability of the ligand-protein complex, showing minimal structural deviations over the simulation time. nih.gov

Quantum Chemical Approaches to Reaction Energetics

Quantum chemical methods provide a precise way to calculate the thermodynamics of a reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values determine the spontaneity and position of equilibrium for a chemical process.

High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models, can provide highly accurate reaction energetics. nih.gov These methods were used to accurately determine the gas-phase basicity and proton affinity of indole. nih.gov For this compound, these calculations could be used to predict its pKa value, which is crucial for understanding its behavior under physiological conditions. The free energy of solvation, often calculated using implicit solvent models like the Solvation Model based on Density (SMD), is a key component of these predictions. nih.gov

Applications of Computational Studies in Design of Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. mdpi.comnih.gov By establishing a theoretical understanding of the structure-activity relationships (SAR) of a lead compound like this compound, new derivatives can be designed in silico before any synthetic work is undertaken.

For instance, if this compound were a hit compound in a drug screening campaign, computational methods could be used to:

Guide SAR: Dock the molecule into the active site of a target protein to identify key interactions. Then, design modifications to the acetyl or amino groups, or to the aromatic ring, to enhance these interactions. nih.gov

Optimize Pharmacokinetics: Use MD simulations and quantum chemical calculations to predict properties like solubility, membrane permeability, and metabolic stability. This allows for the in silico filtering of derivative candidates to prioritize those with better drug-like properties.

Explore Novel Scaffolds: Use the indoline core as a starting point to design entirely new classes of compounds that maintain the key pharmacophoric features while having improved properties. tandfonline.com

Recent work on indoline derivatives has used these computational approaches to design potent antioxidant, anti-inflammatory, and antimicrobial agents. acs.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indole |

| Isoindole |

Applications As a Synthetic Intermediate and Precursor

Precursor for Complex Indoline (B122111) and Indole (B1671886) Scaffolds

The inherent structure of 1-acetyl-6-aminoindoline provides a robust foundation for synthesizing intricate molecules containing the indoline or indole core. The acetyl group at the N-1 position not only protects the indoline nitrogen but also influences the reactivity of the aromatic ring, while the 6-amino group serves as a primary handle for elaboration and annulation reactions.

The creation of fused heterocyclic systems is a significant area in medicinal chemistry, as these scaffolds are present in numerous natural products and pharmaceutical agents. nih.govfrontiersin.org this compound is an ideal precursor for constructing such molecules. chemicalbook.comcookechem.com The 6-amino group can act as a nucleophile in condensation reactions with various bifunctional electrophiles to form new rings fused to the indoline core. For instance, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of fused six-membered rings like quinolines or pyrimidines, expanding the structural diversity of the initial scaffold. This strategic annulation leverages the existing indoline framework to rapidly build complex, polycyclic molecules that are often pursued as therapeutic agents.

This compound is also a key starting point for preparing diaminosubstituted indoles and indolines, which are novel intermediates for drug discovery projects. A synthetic strategy has been developed for the synthesis of 3,x-diaminoindoles starting from the corresponding nitroindoles. acs.org A similar approach can be envisioned using this compound. The synthesis would involve the introduction of a nitro group at a different position on the ring (e.g., C3 or C7), followed by a reduction of the nitro group to a second amine. The N-acetyl group is crucial in this process, as it protects the indoline nitrogen from undesired side reactions during the nitration and reduction steps. This methodology allows for the creation of diaminoindole derivatives with orthogonal protecting groups, enabling further selective functionalization at different sites on the molecule. acs.org

Building Block for Functionally Substituted Compounds

The utility of this compound extends to its role as a key building block in the targeted synthesis of specific, biologically active molecules. Commercial suppliers explicitly note its use as a reactant for preparing various classes of inhibitors and antagonists. chemicalbook.comsigmaaldrich.com The 6-amino group is particularly amenable to forming amide, urea (B33335), or sulfonamide bonds, which are common linkages in many modern pharmaceuticals.

This compound is a documented reactant for the preparation of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the development of new analgesics. chemicalbook.comsigmaaldrich.comnih.gov The general structure of many potent TRPV1 antagonists features an aromatic core connected to other fragments via amide or urea linkages. wikipedia.org In these syntheses, the 6-amino group of the indoline derivative serves as the nucleophilic component, which is coupled with a carboxylic acid or an isocyanate to form the final antagonist. This approach has been used to generate potent benzamide (B126) and urea-based TRPV1 antagonists. nih.gov

Table 1: Research Findings on TRPV1 Antagonist Synthesis

| Compound Class | Synthetic Strategy | Role of Aminoindoline Intermediate |

| Benzamide Derivatives | Coupling of an amine-containing fragment with a substituted benzoic acid. | This compound can serve as the amine component. nih.gov |

| Di(arylalkyl)ureas | Reaction of an amine with an isocyanate or carbamoyl (B1232498) chloride. | The 6-amino group can react to form the central urea linkage. wikipedia.org |

| Cinnamides | Acylation of an amine with a cinnamoyl chloride derivative. | The 6-amino group acts as the nucleophile in the acylation reaction. |

The compound is also a key reactant in the synthesis of inhibitors that block the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on host cells, a critical step in viral entry. chemicalbook.comsigmaaldrich.com Small-molecule inhibitors of this interaction are often developed through the assembly of several molecular fragments. Synthetic strategies frequently involve the coupling of an amine portion with a carboxylic acid portion to form a central amide bond. nih.gov In this context, this compound serves as a versatile amine-containing scaffold, allowing for the attachment of various acid-containing fragments to explore structure-activity relationships and optimize inhibitory potency against HIV. nih.govnih.gov

This compound is utilized in the preparation of agents with antiproliferative activity for cancer research. chemicalbook.comsigmaaldrich.com The indoline and related indole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to numerous biological targets. In a manner analogous to the development of 6-substituted aminoindazole derivatives as potent anticancer agents, the 6-amino group of the indoline can be functionalized to create a library of diverse compounds. nih.gov By reacting this compound with various aldehydes (via reductive amination) or acyl chlorides, researchers can synthesize a wide array of derivatives. These compounds can then be screened against different cancer cell lines to identify novel antiproliferative agents, as demonstrated by the discovery of potent activity in human colorectal cancer cells with a related aminoindazole compound. nih.gov

Table 2: Summary of Applications in Synthesizing Functional Compounds

| Target Class | Biological Target | Synthetic Role of this compound |

| TRPV1 Antagonists | TRPV1 Ion Channel | Amine building block for urea or amide bond formation. chemicalbook.comsigmaaldrich.comnih.gov |

| HIV Entry Inhibitors | gp120/CD4 Interaction | Core amine scaffold for coupling with acid fragments. chemicalbook.comsigmaaldrich.comnih.gov |

| Antiproliferative Agents | Various (e.g., Cancer Cell Lines) | Versatile intermediate for creating diverse derivatives for screening. chemicalbook.comsigmaaldrich.comnih.gov |

Formation of Serotonin (B10506) 5-HT2C/2B Receptor Antagonists

This compound serves as a crucial building block in the synthesis of a novel class of potent and selective serotonin 5-HT2C/2B receptor antagonists. Research has focused on developing substituted 1-(3-pyridylcarbamoyl)indolines, which act as isosteres of previously identified indole urea antagonists like SB-206553. nih.gov The synthesis of these compounds leverages the indoline scaffold to explore and define the binding site of the 5-HT2C receptor.

In a key synthetic approach, various substituted indolines are reacted to form 1-(3-pyridylcarbamoyl)indolines. This process allows for the strategic introduction of different chemical groups to probe the receptor's structure. By creating a series of these analogues, researchers have been able to identify compounds with high potency and selectivity for the 5-HT2C/2B receptors over the 5-HT2A receptor. nih.gov This selectivity is critical, as it can reduce the potential for side effects associated with activity at the 5-HT2A receptor.

The research led to the identification of compound SB-221284 , a substituted 1-(3-pyridylcarbamoyl)indoline, which demonstrated a superior biological profile. nih.gov This compound emerged as a candidate for further evaluation as a potential nonsedating anxiolytic agent. The success of this molecular design strategy underscores the utility of the indoline core, derived from precursors like this compound, in developing selective receptor antagonists. Furthermore, computational studies, including Comparative Molecular Field Analysis (CoMFA), have supported the proposed binding mode of these ligands within the 5-HT2C receptor, validating the molecular design. nih.gov

Synthetic Routes to Indole Triazines

The 6-aminoindole (B160974) scaffold, for which this compound is a protected precursor, is instrumental in the synthesis of N-linked indole triazines. These compounds have been investigated for their potential therapeutic effects, particularly as agents that can combat the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's. acs.orgnih.gov

The synthesis involves a nucleophilic substitution reaction between an aminoindole and a dichloro-triazine, such as 2,4-dichloro-1,3,5-triazine (B113473). The acetyl group in this compound would serve as a protecting group for the nitrogen atom of the indoline ring, thereby directing the substitution reaction to occur at the 6-amino position.

The general synthetic procedure involves reacting 6-aminoindole with 2,4-dichloro-1,3,5-triazine in the presence of a base. nih.gov Researchers have explored different reaction conditions to control the degree of substitution on the triazine ring.

Monosubstituted Triazines : The reaction of one equivalent of 6-aminoindole with 2,4-dichloro-1,3,5-triazine at a low temperature (0 °C) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate (NaHCO₃) yields the monosubstituted product. nih.gov This is considered the kinetic product of the reaction. acs.org

Disubstituted Triazines : While symmetrical disubstituted triazines can be formed using two equivalents of a nucleophile at a higher temperature, researchers noted that they were unable to obtain the disubstituted product using 6-aminoindole under the tested conditions. acs.orgnih.gov

The resulting N-substituted aminoindole triazines have been shown to be more effective inhibitors of fibril formation compared to their oxygen-linked hydroxyindole counterparts. nih.gov Specifically, a disubstituted aminoindole triazine, designated as compound 10 in one study, was effective at inhibiting the oligomerization and fibril formation of both α-synuclein and tau isoform 2N4R in a dose-dependent manner. acs.org

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Acetyl 6 Aminoindoline and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Acetyl-6-aminoindoline would display characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected for the amide C=O stretching vibration, typically appearing around 1650 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) would be visible as two distinct peaks in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. Analysis of related compounds like 1-Acetyl-6-nitroindoline helps in interpreting the spectrum, where the acetyl and indoline (B122111) core vibrations are key features ontosight.ai.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide Carbonyl (C=O) | Stretch | ~1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information through fragmentation analysis. The compound has a molecular formula of C₁₀H₁₂N₂O and a monoisotopic mass of approximately 176.09 Da uni.luechemi.com.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be observed at m/z = 176. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for N-acetyl compounds is the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), which would result in a significant fragment ion at m/z = 134 nih.gov. Another likely fragmentation is the cleavage of the acetyl group as an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a prominent peak in the spectra of acetylated compounds libretexts.orgyoutube.com. Further fragmentation of the indoline ring structure would also occur, providing additional structural confirmation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 176 | [C₁₀H₁₂N₂O]⁺· (Molecular Ion) | - |

| 134 | [C₈H₁₀N₂]⁺· | Ketene (CH₂CO) |

| 43 | [CH₃CO]⁺ | C₈H₉N₂O· |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the five-membered indoline ring and the planarity of the molecule. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the solid-state properties of the compound. Studies on related indole (B1671886) and acetamide (B32628) derivatives demonstrate how X-ray crystallography is used to analyze molecular geometry and intermolecular hydrogen-bonding networks nih.govnih.gov.

Chromatographic Techniques (HPLC, GC) for Purity and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. Due to its polarity, a reverse-phase HPLC method is typically suitable sielc.com. A C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be employed. Detection is commonly achieved using a UV detector, as the aromatic ring system of the indoline structure provides strong UV absorbance.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, particularly for assessing its purity and detecting volatile impurities. The compound may require derivatization to increase its volatility and thermal stability for GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with GC-MS providing both separation and structural identification of any co-eluting impurities sigmaaldrich.com.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Vis Detector |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

Green Chemistry Principles Applied to 1 Acetyl 6 Aminoindoline Research

Atom Economy in Synthetic Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.comgoogle.com Reactions with high atom economy are fundamental to green chemistry as they minimize waste at the atomic level. google.comrsc.org

Addition and rearrangement reactions inherently have 100% atom economy. scranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. google.com In the context of a typical synthesis for a 1-Acetyl-6-aminoindoline analogue, several steps can be analyzed:

Fischer Indole (B1671886) Synthesis: This acid-catalyzed cyclization involves the elimination of ammonia, which lowers the atom economy.

Nitration: The electrophilic aromatic substitution with nitric and sulfuric acid generates water and leaves the sulfuric acid as a waste stream, resulting in poor atom economy. google.com

N-Acylation: Acylation using acetyl chloride generates HCl as a byproduct, while using acetic anhydride (B1165640) generates acetic acid as a byproduct. google.comnih.gov Both scenarios reduce the atom economy.

Nitro Group Reduction: Catalytic hydrogenation of a nitro group to an amine using H₂ is highly atom-economical, producing only water as a byproduct. sioc-journal.cn This is a significant improvement over stoichiometric reducing agents like tin or iron in acidic media, which generate large amounts of metallic waste.

Table 1: Atom Economy of Key Reaction Types in Indoline (B122111) Synthesis

| Reaction Type | General Transformation | Atom Economy | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | R-NO₂ + 3H₂ → R-NH₂ + 2H₂O | High | Water |

| Acylation (with Acetic Anhydride) | R-NH + (CH₃CO)₂O → R-N(COCH₃) + CH₃COOH | Moderate | Acetic Acid |

| Nitration (with HNO₃/H₂SO₄) | Ar-H + HNO₃ → Ar-NO₂ + H₂O | Low | Water, Spent Acid |

This interactive table summarizes the relative atom economy of common reactions relevant to the synthesis of this compound.

Minimization of Waste and Byproducts

The minimization of waste is a cornerstone of green chemistry, closely linked to atom economy but also encompassing waste from solvents, reagents, and workup procedures. monash.edu A traditional synthesis of a 6-aminoindoline derivative often involves stoichiometric reagents and harsh acids that contribute significantly to the waste stream. google.com

For example, the nitration step typically uses a mixture of nitric acid and a large excess of sulfuric acid, which must be neutralized during workup, producing large quantities of inorganic salts (e.g., ammonium (B1175870) sulfate) as waste. google.com Similarly, older methods for nitro group reduction using metals like iron, tin, or zinc in acidic conditions generate substantial amounts of metal-containing sludge. researchgate.net

Greener approaches focus on catalytic methods. The catalytic hydrogenation of a 6-nitroindoline (B33760) intermediate is a prime example of waste reduction, as it replaces stoichiometric metal reductants with a catalyst that is used in small amounts and can often be recovered and reused. google.comsioc-journal.cn This method produces only water as a byproduct, dramatically reducing the environmental impact. researchgate.net

Flow chemistry techniques offer another powerful strategy for waste minimization by improving reaction control, reducing reaction times, and often decreasing the need for large volumes of solvent and excess reagents. epa.gov

Use of Green Solvents and Reaction Media (e.g., Water)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents like water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions. scirp.orgresearchgate.net

In the synthesis of indoles and their derivatives, greener alternatives to chlorinated solvents or dipolar aprotic solvents (like DMF) are actively being explored.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates may have low solubility, techniques like using phase-transfer catalysts or co-solvents such as ethanol can overcome this limitation. scirp.org For instance, the synthesis of bis(indolyl)methanes has been successfully carried out in water. scirp.orgnexizo.ai

Ethanol and Methanol: These alcohols are considered greener solvents than many hydrocarbons or chlorinated solvents. nexizo.ai They are often used in catalytic hydrogenations.

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together or using microwave irradiation on neat reactants, represents an ideal green scenario as it eliminates solvent waste entirely. tandfonline.com

A patented synthesis for a this compound analogue uses solvents like heptane (B126788) and isopropyl acetate (B1210297) (IPAC). google.com While these are not the most hazardous solvents, a greener approach would investigate replacing them with bio-based solvents or designing the process to be performed in water or ethanol.

Catalysis in the Synthesis of this compound and its Derivatives

Catalytic reagents are superior to stoichiometric reagents as they are used in small quantities and can, in principle, be recycled, thus minimizing waste. nih.gov The development of novel catalysts is a major focus of green chemistry research.

Hydrogenation Catalysts: The reduction of the 6-nitroindoline precursor is a key step where catalysis is crucial. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide, or Raney nickel are commonly used for this transformation with high efficiency and selectivity. google.comepa.gov Homogeneous catalysts for nitro group hydrogenation are also being developed, offering potential for milder reaction conditions and tunable selectivity. sioc-journal.cn

Acid Catalysts: The Fischer indole synthesis step requires an acid catalyst. While strong mineral acids or Lewis acids are traditional choices, greener alternatives like solid acid catalysts (e.g., zeolites, clays) or even biodegradable acid catalysts like lemon juice have been reported for related indole syntheses. scirp.org These can simplify workup and reduce corrosive waste.

N-Acylation Catalysts: The N-acetylation step can also be made greener. While often performed with an excess of acetic anhydride, catalytic methods are emerging. For example, acetic acid itself has been shown to catalyze the N-acylation of amines using esters like ethyl acetate as the acyl source, providing a much more atom-economical and greener route. rsc.org Chiral isothiourea catalysts have been developed for the highly selective N-acylation of N-aminoindoles. dicp.ac.cnntu.edu.sg

Table 2: Comparison of Catalytic Approaches in Indoline Synthesis

| Reaction Step | Traditional Catalyst/Reagent | Green Alternative Catalyst | Key Advantage of Green Alternative |

|---|---|---|---|

| Nitro Reduction | Fe or Sn in HCl | Pd/C, PtO₂, Raney Ni | High atom economy, water as byproduct, catalyst recyclable. |

| Fischer Indole Synthesis | H₂SO₄, PPA, ZnCl₂ | Solid acids (zeolites), biodegradable acids | Reduced corrosion, easier separation, less waste. |

| N-Acylation | Stoichiometric Ac₂O or AcCl | Catalytic Acetic Acid, Chiral Isothiourea | Higher atom economy, reduced reagent use, potential for asymmetry. |

This interactive table compares traditional and green catalytic methods for key synthetic steps.

Alternative Energy Sources in Synthesis (e.g., Microwave Irradiation)

Conventional heating methods are often slow and energy-intensive. Green chemistry promotes the use of alternative energy sources that can accelerate reactions and reduce energy consumption. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. acs.org Microwave irradiation can lead to dramatic reductions in reaction times, sometimes from hours to minutes, and often results in higher yields and cleaner reaction profiles. nih.govyoutube.com This is attributed to efficient and uniform heating of the reaction mixture. The synthesis of various indole and azaindole derivatives has been significantly improved using microwave heating, often under solvent-free conditions, which further enhances the green credentials of the process. researchgate.netnih.govnih.gov For example, a copper-catalyzed synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives saw reaction times drop from hours to 45-60 minutes with excellent yields under microwave irradiation. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.